molecular formula C20H32O3 B163575 11-Hydroxyicosa-5,8,12,14-tetraenoic acid CAS No. 73804-65-6

11-Hydroxyicosa-5,8,12,14-tetraenoic acid

Cat. No.: B163575
CAS No.: 73804-65-6
M. Wt: 320.5 g/mol
InChI Key: GCZRCCHPLVMMJE-UHFFFAOYSA-N
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Description

11-Hydroxyicosa-5,8,12,14-tetraenoic acid is a compound with the molecular formula C20H32O3. It is a hydroxy fatty acid derived from arachidonic acid, a polyunsaturated omega-6 fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce a hydroxyl group at specific positions on the arachidonic acid molecule. Chemical synthesis may involve the use of reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes using bioreactors. These processes are optimized for high yield and purity, often employing genetically engineered microorganisms that express specific lipoxygenases. The product is then purified using techniques such as chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyicosa-5,8,12,14-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Hydroxyicosa-5,8,12,14-tetraenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation. Additionally, it can be metabolized by cytochrome P450 enzymes to produce bioactive metabolites that modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyicosa-5,8,11,14-tetraenoic acid
  • 8-Hydroxyicosa-5,9,11,14-tetraenoic acid
  • 12-Hydroxyicosa-5,8,10,14-tetraenoic acid

Uniqueness

11-Hydroxyicosa-5,8,12,14-tetraenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxy fatty acids. Its ability to modulate PPARs and produce bioactive metabolites makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

11-hydroxyicosa-5,8,12,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZRCCHPLVMMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868247
Record name 11-Hydroxyicosa-5,8,12,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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